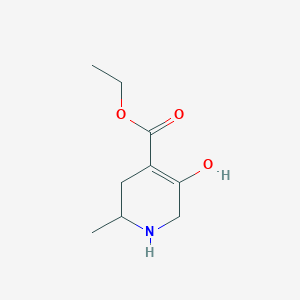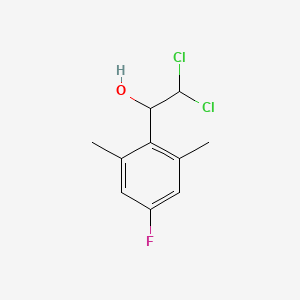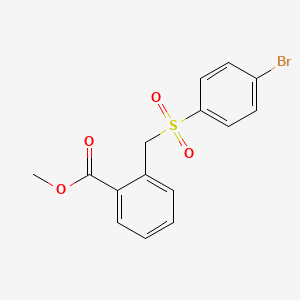
Methyl 2-(((4-bromophenyl)sulfonyl)methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-benzenesulfonylmethyl)-benzoic acid methyl ester is an organic compound that features a benzoic acid methyl ester moiety substituted with a 4-bromo-benzenesulfonylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-benzenesulfonylmethyl)-benzoic acid methyl ester typically involves a multi-step process:
Formation of the Benzoic Acid Methyl Ester: This can be achieved through the esterification of benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Introduction of the 4-Bromo-benzenesulfonylmethyl Group: This step involves the sulfonylation of the benzoic acid methyl ester with 4-bromo-benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-benzenesulfonylmethyl)-benzoic acid methyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 4-bromo-benzenesulfonylmethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The benzenesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenesulfonylmethyl derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of benzoic acid methyl alcohol derivatives.
Applications De Recherche Scientifique
2-(4-Bromo-benzenesulfonylmethyl)-benzoic acid methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a building block for the development of new materials.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-benzenesulfonylmethyl)-benzoic acid methyl ester depends on its specific application
Molecular Targets: It may target enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: The sulfonylmethyl group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chloro-benzenesulfonylmethyl)-benzoic acid methyl ester
- 2-(4-Fluoro-benzenesulfonylmethyl)-benzoic acid methyl ester
- 2-(4-Methyl-benzenesulfonylmethyl)-benzoic acid methyl ester
Uniqueness
2-(4-Bromo-benzenesulfonylmethyl)-benzoic acid methyl ester is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. This makes it a valuable intermediate for the synthesis of various derivatives and for applications requiring selective reactivity.
Propriétés
Formule moléculaire |
C15H13BrO4S |
|---|---|
Poids moléculaire |
369.2 g/mol |
Nom IUPAC |
methyl 2-[(4-bromophenyl)sulfonylmethyl]benzoate |
InChI |
InChI=1S/C15H13BrO4S/c1-20-15(17)14-5-3-2-4-11(14)10-21(18,19)13-8-6-12(16)7-9-13/h2-9H,10H2,1H3 |
Clé InChI |
DHORVCONDQOHEA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1CS(=O)(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



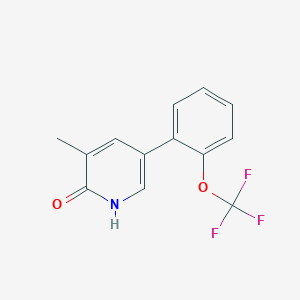
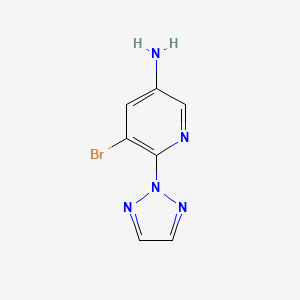

![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid](/img/structure/B14773709.png)

![10-[[13-(dimethylamino)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]methoxymethyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14773723.png)
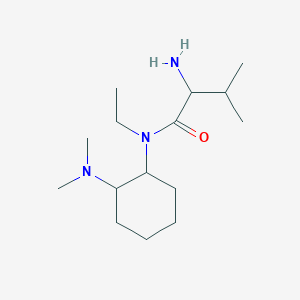

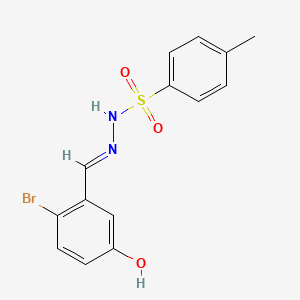
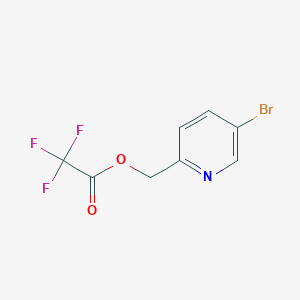
![(1S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14773764.png)
